molecular formula C13H13NO3 B1391894 Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate CAS No. 1187170-12-2

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Cat. No.: B1391894
CAS No.: 1187170-12-2
M. Wt: 231.25 g/mol
InChI Key: FMEZYWRHHVIMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS 1187170-12-2) is a high-purity chemical compound supplied with a documented quality of 97.0% . It has the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is a derivative of furan-2-carboxylate, a structure known to be a valuable precursor in synthetic chemistry, particularly in the development of more complex acyl furans which are prominent in pharmaceutical and material science research . The specific integration of the 6-methyl-2-pyridyl moiety suggests its potential application as a key intermediate or building block in organic synthesis. Researchers may explore its use in the development of novel ligands, pharmaceuticals, or functional materials. As a fused heterocyclic system, it may be of interest in catalysis and medicinal chemistry research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with care and refer to the supplied safety data sheet, as it carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEZYWRHHVIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate serves as a building block in the synthesis of more complex organic molecules. It is utilized in:

  • Catalysis : The compound acts as a catalyst in oxidation reactions, such as the oxidation of phenol or catechol to form o-quinone, showcasing its role in organic synthesis.
  • Synthesis of Functionalized Compounds : It is employed in the synthesis of 2-pyridyl ketones, which are crucial pharmacophore groups in medicinal chemistry.

Biology

The compound exhibits diverse biological activities, making it a subject of interest in pharmacological studies:

  • Antimicrobial Properties : Research indicates that it possesses significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Anticancer Activity : In vitro studies have demonstrated its potential to reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Concentrations above 50 µM led to significant apoptosis, confirmed through flow cytometry analysis.

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various medical conditions:

  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed that concentrations above 50 µM significantly reduced cell viability, with apoptosis confirmed via flow cytometry.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s furan and pyridine rings allow it to engage in π-π interactions and hydrogen bonding with target molecules, thereby influencing their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate belongs to a family of pyridyl-substituted furoates, where the methyl group’s position on the pyridine ring significantly influences properties. Key analogs include:

Compound Name Pyridine Substituent Position Molecular Weight (g/mol) Key Structural Feature
Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate 4-Methyl 231.25 Methyl at pyridine para position
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate 5-Methyl 231.25 Methyl at pyridine meta position
This compound (Target) 6-Methyl ~231.25 (estimated) Methyl at pyridine ortho position

Key Insights :

  • Electronic effects vary: para-substituted analogs may exhibit enhanced resonance stabilization, while ortho-substitution could favor intramolecular interactions .

Heterocyclic Variations

Other derivatives replace the furan or pyridine rings with alternative heterocycles:

Compound Name Heterocycle Modification Molecular Weight (g/mol) Key Difference
Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate Isoxazole instead of furan 248.25 (estimated) Increased aromaticity and polarity
Methyl 5-(2-Benzyl-2H-imidazol-3-yl)-2-furoate Imidazole substituent 296.31 Enhanced hydrogen-bonding capacity

Key Insights :

  • Isoxazole derivatives exhibit higher polarity due to the additional nitrogen atom, affecting solubility and reactivity .
  • Imidazole-containing analogs are more likely to participate in coordination chemistry, making them suitable for ligand design .

Comparative Challenges

  • Ortho-Substitution : Introducing a methyl group at the pyridine’s 6-position may require optimized reaction conditions to mitigate steric effects during coupling .
  • Yield and Purity : Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate is reported with 97% purity , suggesting that analogous compounds can achieve high yields under controlled conditions.

Physicochemical and Functional Properties

Odor Profiles (Inferred from Simpler Furoates)

While direct odor data for this compound are unavailable, simpler furoate esters exhibit distinct olfactory characteristics:

  • Ethyl 2-furoate: "Sweet," "acidic," and "urinous" notes .
  • Allyl 2-furoate: "Decayed" odor due to the alkenyl group .
  • Prediction for Target Compound: The pyridyl group may introduce "grassy" or "chemical" notes, as seen in thiazole derivatives , but this requires experimental validation.

Thermal Properties

  • Melting Points : Methyl analogs with bulky substituents (e.g., benzyl-imidazole) melt at 110–115°C , suggesting the target compound’s melting point may fall within a similar range.

Research and Industrial Uses

  • Pharmaceutical Intermediates : Pyridyl-furoates are used in synthesizing ligands for enzymes like soluble guanylate cyclase .
  • Materials Science : Isoxazole derivatives serve as building blocks for functional polymers .

Biological Activity

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

This compound features a furan ring substituted with a pyridine derivative. Its molecular formula is C13H13NO3, indicating the presence of both nitrogen and oxygen heteroatoms, which are critical for its biological activity.

Property Value
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Functional GroupsFuran, Pyridine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Studies have explored the anticancer potential of this compound, with preliminary results suggesting it may inhibit cancer cell proliferation. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The furan and pyridine rings facilitate π-π interactions and hydrogen bonding with enzymes and receptors, modulating their activity.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the International Journal of Advanced Biological and Biomedical Research reported that derivatives of furan compounds exhibit superior antibacterial activity, with some derivatives achieving MIC values as low as 64 µg/mL against Escherichia coli .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that compounds with similar structural motifs to this compound can induce apoptosis in cancer cells via mitochondrial pathways .
  • Mechanistic Insights : The compound's interaction with specific kinases has been suggested as a potential pathway for its anticancer effects, highlighting the need for further studies on its kinase inhibition capabilities .

Comparative Analysis with Similar Compounds

This compound can be compared with other furoate derivatives to understand its unique biological profile better.

Compound Name Structural Features Biological Activity
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoateDifferent methyl substitutionNotable antimicrobial properties
Mthis compoundMethyl instead of ethylModerate anticancer activity
Diethyl (6-methyl-2-pyridyl)aminoethylenemalonateUsed in medicinal chemistryAntiviral properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A protocol similar to the synthesis of Ethyl 5-(1-Chloroethyl)-2-Furoate ( ) involves controlled temperature (-1°C to 5°C), anhydrous conditions (e.g., ZnCl₂ catalyst), and stepwise addition of reagents like aldehydes. Hydrogen chloride gas may be introduced for esterification or cyclization steps, as seen in related furoate syntheses . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the pyridyl and furoate moieties. The methyl group at the 6-position of the pyridine ring appears as a singlet (~δ 2.5 ppm), while the ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR.
  • FTIR : Strong absorbance bands for C=O (ester, ~1700–1750 cm⁻¹) and aromatic C-H (pyridine/furan, ~3000–3100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (expected [M+H]⁺ ~262.12) and fragmentation patterns.

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization. If polar byproducts persist, column chromatography with silica gel and a gradient eluent (e.g., 10–30% ethyl acetate in hexane) can isolate the target compound. notes that ethyl furoate derivatives often co-elute with aromatic impurities, necessitating multiple chromatographic runs .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

  • Methodological Answer : Byproducts like chlorinated intermediates (e.g., Ethyl 5-(1-Chloroethyl)-2-Furoate, ) arise from incomplete substitution or overhalogenation. Kinetic studies (e.g., varying HCl flow rates) and computational modeling (DFT) can identify energy barriers for undesired pathways. Adjusting reaction stoichiometry (e.g., limiting HCl exposure) and using scavengers (e.g., triethylamine) reduce side reactions .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. For example, ester hydrolysis is pH-dependent: acidic conditions (pH < 3) may cleave the furoate ester, while alkaline conditions (pH > 9) degrade the pyridyl ring. HPLC-UV tracks degradation products. highlights similar instability in ethyl 2-furoate under malolactic fermentation conditions, suggesting analogous degradation pathways .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450 or kinases. lists structurally related furoate derivatives with bioactivity, guiding target selection .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Use SHELX ( ) for refining X-ray diffraction data. Discrepancies in bond lengths/angles may arise from twinning or disorder. Employ TWINLAW to detect twinning and PART instructions in SHELXL to model disordered regions. High-resolution data (>1.0 Å) improves accuracy. Compare with Cambridge Structural Database entries for analogous pyridyl-furoate systems .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationTLC, stoichiometric titration, GC-MS
Structural ElucidationXRD (SHELX), NMR, FTIR
Stability AnalysisHPLC-UV, accelerated stability testing
Computational ModelingDFT (Gaussian), Molecular Docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.